2-(1,3-benzoxazol-2-yl)-5-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL is a complex organic compound that features a benzoxazole ring and a benzodioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL typically involves multi-step organic reactions. The process may start with the preparation of the benzoxazole and benzodioxole intermediates, followed by their coupling through a condensation reaction. Common reagents used in these reactions include acids, bases, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenolic and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the benzoxazole and benzodioxole rings suggests it could interact with biological macromolecules.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, such as antimicrobial or anticancer properties.
Industry
In industry, the compound could be used in the development of new materials, dyes, or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzoxazol-2-yl)phenol: A simpler analog without the nitro and benzodioxole groups.
5-Nitro-2-(1,3-benzoxazol-2-yl)phenol: Similar structure but lacks the benzodioxole ring.
2-(1,3-Benzodioxol-5-yl)phenol: Contains the benzodioxole ring but not the benzoxazole ring.
Uniqueness
The uniqueness of 2-(1,3-BENZOXAZOL-2-YL)-5-{[(E)-1-(6-NITRO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}PHENOL lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C21H13N3O6 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-yl)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenol |
InChI |
InChI=1S/C21H13N3O6/c25-17-8-13(5-6-14(17)21-23-15-3-1-2-4-18(15)30-21)22-10-12-7-19-20(29-11-28-19)9-16(12)24(26)27/h1-10,25H,11H2 |
InChI Key |
FYWUWVLVIYEMTO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.